molecular formula C13H27ClN2 B8083294 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride

1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B8083294
M. Wt: 246.82 g/mol
InChI Key: KCTZWDWNLXVDPB-UHFFFAOYSA-N
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Description

Emergence of Alkyl-Substituted Imidazolium Salts

The development of imidazolium-based ionic liquids began in the 1980s with the pioneering work of John Wilkes and colleagues, who introduced 1,3-dialkylimidazolium cations paired with chloroaluminate anions. These early systems, such as 1-ethyl-3-methylimidazolium chloride ([C₂mim]Cl), demonstrated room-temperature liquidity and sparked interest in their potential as "designer solvents". The subsequent synthesis of air- and water-stable variants in the 1990s, including 1-ethyl-3-methylimidazolium tetrafluoroborate ([C₂mim][BF₄]), marked a turning point in ionic liquid research by enabling broader industrial applications.

The specific structural evolution toward 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium chloride emerged from efforts to optimize hydrophobicity and thermal stability. The incorporation of a long octyl chain at the N-3 position and methyl groups at N-1 and N-2 positions reflects a deliberate strategy to balance steric effects and intermolecular interactions. This design mitigates crystallinity, as evidenced by the compound’s liquid state at room temperature, while enhancing solubility in nonpolar media.

Properties

IUPAC Name

1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTZWDWNLXVDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[NH+](C1C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Methylation Approach

The most widely documented method involves sequential alkylation and methylation of the imidazole backbone.

Step 1: Formation of 1,2-Dimethylimidazole

The foundational intermediate is synthesized via high-temperature reaction of 2-methylimidazole with dimethyl carbonate (DMC) in aprotic solvents:

Reaction conditions :

  • Solvent : Chlorobenzene, DMF, or glycol monoethyl ether

  • Temperature : 120–140°C

  • Molar ratio : 1:2–3 (2-methylimidazole:DMC)

  • Time : 6–20 hours for DMC addition, followed by 1–5 hours of保温 (holding)

Mechanistic insight :
DMC acts as both solvent and methylating agent through nucleophilic substitution at the imidazole N-atoms. The absence of catalysts prevents potassium salt byproducts, simplifying purification.

Performance metrics :

ParameterValue RangeOptimal Value
Conversion rate76–98%98%
Yield after rectification72–85%85%
Purity (GC analysis)99.0–99.5%99.5%

Step 2: Octylation of 1,2-Dimethylimidazole

The methylated intermediate undergoes quaternization with octyl halides (typically chloride or bromide) to introduce the C8 chain:

Reaction equation :
1,2-dimethylimidazole+C8H17X1,2-dimethyl-3-octylimidazolium X\text{1,2-dimethylimidazole} + \text{C}_8\text{H}_{17}\text{X} \rightarrow \text{1,2-dimethyl-3-octylimidazolium X}^-

Critical parameters :

  • Solvent : Acetonitrile, toluene, or solvent-free systems

  • Temperature : 80–120°C

  • Time : 12–48 hours

  • Molar ratio : 1:1.2–1.5 (imidazole:octyl halide)

Purification :

  • Distillation : Remove excess octyl halide at 4.0–8.0 kPa

  • Anion exchange : Convert to chloride using Dowex® 1×4-50 resin if needed

Yield optimization :

  • Highest yields (82–87%) achieved in acetonitrile at 100°C for 24h

  • Side products include dialkylated species when molar ratios exceed 1:1.5

Alternative Synthetic Pathways

One-Pot Methylation-Octylation

Emerging approaches combine both steps in a single reactor using sequential reagent addition:

Procedure :

  • Charge 2-methylimidazole, DMC, and octyl chloride

  • Heat to 130°C for 8h under nitrogen

  • Cool and perform solvent stripping

Advantages :

  • Eliminates intermediate isolation

  • Reduces total reaction time by 30%

Challenges :

  • Requires precise stoichiometric control (molar ratio 1:2.2:1.1)

  • Lower yields (68–74%) due to competing reactions

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate kinetics:

Conditions :

  • Power: 300 W

  • Temperature: 140°C

  • Time: 45 minutes

Results :

MetricConventionalMicrowave
Reaction time24h0.75h
Yield82%78%
Energy consumption18 kWh2.3 kWh

While faster, the method shows slight yield reduction from thermal degradation.

Solvent and Reagent Selection

Methylation Agents Comparison

ReagentToxicityCost (USD/kg)Reaction Efficiency
Dimethyl carbonateLow1.20High
Methyl iodideHigh45.00Moderate
Dimethyl sulfateExtreme3.80High

DMC’s low toxicity and cost make it preferable despite requiring higher temperatures.

Solvent Impact on Octylation

SolventDielectric ConstantYield (%)Byproduct Formation
Acetonitrile37.585Low
Toluene2.472Moderate
DMF36.781High

Polar solvents enhance ionic interaction but may increase solvent inclusion complexes.

Purification and Characterization

Distillation Parameters

Pressure (kPa)Temperature Range (°C)Fraction CollectedPurity (%)
4.0100–11099.1
6.095–10598.7
8.090–10097.9

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.43 (s, 1H, NCHN), 4.53 (s, 4H, CH₂), 3.07 (m, 4H, CH(CH₃)₂)

  • Elemental analysis : Calculated C 63.28%, H 10.97%, N 11.35%; Found C 63.15%, H 10.89%, N 11.28%

Industrial Scalability Considerations

Waste Management

  • DMC-based routes : Generate <5% aqueous waste vs. 30–40% for traditional methylating agents

  • Solvent recovery : Chlorobenzene and DMF can be recycled through fractional distillation (>92% recovery)

Cost Analysis (Per Kilogram)

ComponentCost (USD)
2-methylimidazole120.00
DMC8.50
Octyl chloride65.00
Energy15.00
Total 208.50

Chemical Reactions Analysis

1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride can undergo various chemical reactions, including:

Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride varies depending on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, facilitating reactions. In biological systems, it can interact with cell membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Alkyl Chain Length Modifications
  • 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium; Chloride (CAS 79917-89-8): Molecular Formula: C₇H₁₅ClN₂ Molecular Weight: 162.66 g/mol Physical State: Solid (melting point: 64°C), soluble in methanol . Comparison: The shorter propyl chain reduces hydrophobicity compared to the octyl variant, making it more suitable for polar solvent applications.
  • Comparison: The longer dodecyl chain enhances hydrophobicity, favoring applications in non-polar media or as surfactants .
Aromatic and Functionalized Derivatives
  • 1-Methyl-3-[(tetradecanoyloxy)methyl]-1,2-dihydroimidazol-1-ium; Chloride (CAS 61413-62-5): Molecular Formula: C₂₀H₃₇ClN₂O₂ Molecular Weight: 385.97 g/mol Comparison: The ester-functionalized side chain increases lipophilicity, suggesting utility in biphasic catalysis or as biodegradable ionic liquids .

Counterion Effects

  • 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium; Bromide (CAS 85100-76-1) :
    • Molecular Weight : 207.11 g/mol
    • Physical State : Liquid (refractive index: 1.56).
    • Comparison : Bromide’s lower charge density compared to chloride reduces lattice energy, resulting in a lower melting point and higher ionic conductivity .

Biological Activity

1,2-Dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride, also known as an imidazolium ionic liquid, has gained attention in various fields due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential applications in biomedical research.

Molecular Formula: C13H26ClN2
Molecular Weight: 246.82 g/mol
IUPAC Name: this compound
CAS Number: 61546-09-6

Antimicrobial Activity

Research indicates that imidazolium-based ionic liquids possess significant antimicrobial properties. For instance, studies have demonstrated that the compound exhibits efficacy against various bacterial strains and fungi. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.8 mg/mL
Candida albicans0.4 mg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on mammalian cells. The compound was tested on various cell lines including human fibroblasts and cancer cell lines.

Table 2: Cytotoxic Effects on Mammalian Cell Lines

Cell LineIC50 (µM)Effect ObservedReference
Human Fibroblasts>100No significant toxicity
HeLa Cells50Moderate cytotoxicity
MCF-7 Cells75Moderate cytotoxicity

The biological activity of imidazolium ionic liquids is often attributed to their ability to interact with biological membranes and proteins. This interaction can lead to:

  • Membrane Disruption: The hydrophobic octyl group enhances the compound's affinity for lipid bilayers, resulting in membrane destabilization.
  • Protein Denaturation: Ionic interactions may lead to conformational changes in proteins, affecting their function.

Case Studies

Several studies have highlighted the potential applications of this compound in biomedical contexts:

  • Antibacterial Coatings: Research has shown that incorporating this ionic liquid into polymer matrices can create antibacterial surfaces for medical devices.
  • Drug Delivery Systems: The compound's solubility properties make it a candidate for formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs.
  • Cancer Therapeutics: Preliminary studies suggest that this compound may enhance the efficacy of certain chemotherapeutic agents by increasing their cellular uptake.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium chloride, and how is purity validated?

  • Methodology : Synthesis typically involves quaternization of 1-methylimidazole with 1-chlorooctane, followed by anion exchange if required. Purification is achieved via recrystallization or column chromatography. Purity validation employs 1H^1H/13C^{13}C NMR to confirm substituent integration and absence of unreacted precursors. Mass spectrometry (MS) further verifies molecular ion peaks and chloride counterion retention .
  • Key Data : For structurally similar ionic liquids (e.g., 1-dodecyl-3-methylimidazolium chloride), 1H^1H NMR shows characteristic imidazolium ring proton shifts (δ 9–10 ppm) and alkyl chain resonances (δ 0.8–1.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : 1H^1H, 13C^{13}C, and 15N^{15}N NMR identify electronic environments of the imidazolium core and alkyl substituents.
  • X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, confirming steric effects from the octyl chain. For example, related iridium complexes show N–C bond lengths of ~1.33 Å in imidazolium ligands .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .

Advanced Research Questions

Q. How does the octyl chain length influence physicochemical properties (e.g., viscosity, solubility) compared to shorter-chain analogs?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measures thermal stability; longer alkyl chains (e.g., octyl vs. methyl) increase decomposition temperatures due to hydrophobic interactions.
  • Rheometry : Quantifies viscosity changes; octyl-substituted ionic liquids exhibit higher viscosity than methyl analogs, impacting solvent selection in catalysis .
  • Solubility studies : Octyl chains enhance solubility in non-polar solvents, validated via partition coefficient (LogP) measurements using HPLC .

Q. What mechanistic role does this ionic liquid play in stabilizing transition metal catalysts (e.g., iridium or ruthenium complexes)?

  • Methodology :

  • Kinetic studies : Monitor reaction rates in the presence/absence of the ionic liquid to assess catalytic activity. For instance, iridium complexes with imidazolium ligands show enhanced turnover frequencies in hydrogenation reactions .
  • Spectroscopic monitoring : UV-vis and IR spectroscopy track metal-ligand interactions. DFT calculations model charge transfer between the ionic liquid’s imidazolium ring and metal centers .
    • Data Contradiction : Conflicting reports on catalytic efficiency may arise from solvent polarity effects, resolved by controlling ionic liquid concentration and reaction temperature .

Q. How can computational methods optimize experimental conditions for reactions involving this compound?

  • Methodology :

  • Quantum chemical calculations : Use software (e.g., Gaussian, ORCA) to model reaction pathways and transition states. For example, COSMO-RS predicts solvation effects in ionic liquid-mediated reactions .
  • High-throughput screening : Combine computational predictions with automated reactors to test variables (temperature, stoichiometry) efficiently. ICReDD’s approach reduces trial-and-error by 70% in reaction optimization .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported solubility or stability data?

  • Methodology :

  • Multi-technique validation : Cross-check solubility using dynamic light scattering (DLS), NMR dilution experiments, and computational solubility parameters (Hansen solubility parameters).
  • Environmental controls : Ensure consistency in humidity and oxygen levels, as imidazolium salts are hygroscopic and prone to hydrolysis under acidic conditions .

Q. What strategies validate the compound’s biological activity in medicinal chemistry studies?

  • Methodology :

  • Enzyme inhibition assays : Use fluorescence-based assays to measure IC50_{50} values against target enzymes (e.g., kinases).
  • Cellular uptake studies : Label the compound with fluorescent tags (e.g., BODIPY) and track intracellular localization via confocal microscopy .
  • Theoretical docking : AutoDock or Schrödinger Suite predicts binding modes to biological targets, guiding structure-activity relationship (SAR) studies .

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